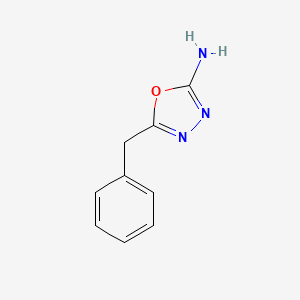

5-Benzyl-1,3,4-oxadiazol-2-amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-benzyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXUDSFIIVUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373457 | |

| Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31803-00-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2 Amino Group:the 2 Amino Group Nh₂ Can Be Replaced by Other Small Polar Groups. a Common Classical Bioisosteric Replacement is the Hydroxyl Group Oh or the Thiol Group Sh . the Thiol Group is Particularly Relevant, As Many Synthetic Routes to 2 Amino 1,3,4 Oxadiazoles Proceed Through a 2 Thiol Intermediate, Which Exists in Tautomeric Equilibrium with the Thione Form.pjps.pkasianpubs.orgthese Thiol/thione Analogues Often Exhibit Their Own Distinct Biological Activity Profiles.nih.gov

Pharmacophore Elucidation for Target-Specific Activity

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 1,3,4-oxadiazole (B1194373) derivatives, several pharmacophore models have been elucidated for various targets.

Anticonvulsant Activity: A generally accepted pharmacophore model for anticonvulsant agents includes at least one aryl ring (hydrophobic domain), an electron donor atom, and a hydrogen bond acceptor/donor (HBA/HBD) unit. researchgate.net The 5-benzyl-1,3,4-oxadiazol-2-amine scaffold fits this model well:

Aryl Ring: The 5-benzyl group.

Electron Donor: The oxygen or nitrogen atoms of the oxadiazole ring.

HBA/HBD Unit: The 2-amino group acts as both a hydrogen bond donor and acceptor. This arrangement is believed to be crucial for interaction with targets like the GABA-A receptor. wu.ac.thwu.ac.th

Anticancer Activity: For more specific targets, distinct pharmacophore models have been developed. A model for 1,3,4-oxadiazole-based thymidine (B127349) phosphorylase inhibitors identified key features including a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a ring aromatic (RA) feature. nih.gov Similarly, a five-featured pharmacophore model (AAHHR_1, consisting of two H-bond acceptors, one H-bond donor, and two aromatic rings) was developed for 1,3,4-oxadiazoles that target tubulin. nih.gov These models provide a blueprint for designing new derivatives with enhanced target-specific potency by ensuring that the key interacting moieties are correctly positioned.

Structure Activity Relationship Sar and Ligand Design Considerations for 5 Benzyl 1,3,4 Oxadiazol 2 Amine Analogues

Influence of Substituents on the Benzyl (B1604629) Moiety on Biological Potency and Selectivity

The benzyl group at the 5-position of the oxadiazole ring serves as a key hydrophobic feature that can be modified to modulate biological activity. The nature, position, and size of substituents on this phenyl ring can significantly impact potency and selectivity by altering steric and electronic properties, which in turn affects binding to target enzymes or receptors.

Research has shown that halogen substitutions on the benzyl ring are a common strategy to enhance activity. For instance, a study involving the synthesis of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine laid the groundwork for further derivatization, indicating the compatibility of a chloro-substituent with the core structure ekb.eg. In a related series of 5-benzyl-1,3,4-thiadiazole derivatives, which are close bioisosteres of the oxadiazole analogues, a compound featuring a 4-bromobenzyl group, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, exhibited moderate acetylcholinesterase (AChE) inhibition with an IC₅₀ value of 33.16 µM researchgate.net. This suggests that electron-withdrawing groups at the para position of the benzyl ring can be favorable for certain enzyme inhibitory activities.

Electron-donating groups have also been shown to positively influence biological outcomes. The presence of a 3,4-dimethoxyphenyl group at the 5-position of the oxadiazole ring has been found to improve anti-inflammatory activity mdpi.com. This effect was also observed in a series of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides, where a derivative with a 3,4-dimethoxyphenylacetamide moiety demonstrated prominent anti-enzymatic and antibacterial activity pjps.pk. These findings highlight that the electronic properties of the substituents—whether electron-donating or electron-withdrawing—can be tailored to specific targets.

| Core Scaffold | Substituent on Benzyl Ring | Biological Activity | Key Finding |

|---|---|---|---|

| 5-Benzyl-1,3,4-thiadiazole | 4-Bromo | Acetylcholinesterase Inhibition (IC₅₀ = 33.16 µM) | Para-halogen substitution can confer moderate enzyme inhibitory activity. researchgate.net |

| 5-Substituted-1,3,4-oxadiazole | 3,4-Dimethoxy | Anti-inflammatory | Electron-donating groups can enhance anti-inflammatory potential. mdpi.com |

| 5-Benzyl-1,3,4-oxadiazole | 3,4-Dimethoxy (on N-acetamide moiety) | Anti-enzymatic & Antibacterial | Dimethoxy substitution contributes to significant biological activity. pjps.pk |

Impact of Modifications at the 2-Amino Position of the Oxadiazole Ring

The 2-amino group of the 5-benzyl-1,3,4-oxadiazol-2-amine scaffold is a critical site for modification, acting as a hydrogen bond donor and a key point for introducing further diversity. Alterations at this position, from simple acylation to the attachment of complex heterocyclic moieties, profoundly affect the molecule's interaction with biological targets.

The unsubstituted amino group itself is crucial for certain activities. For example, the introduction of an amino group at the 2-position of a 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivative was found to confer respectable anticonvulsant activity, which was diminished or abolished when replaced with H, OH, SH, or SCH₃ groups nih.gov. This underscores the importance of the amino group as a key pharmacophoric feature for specific central nervous system targets.

N-acylation and N-arylation of the 2-amino group have been widely explored to enhance potency. A study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed significant anticancer activity. Specifically, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed broad activity across multiple cancer cell lines, including leukemia, melanoma, and breast cancer nih.gov. This indicates that adding a substituted aryl ring at the 2-amino position can lead to potent antiproliferative agents. Similarly, N-benzamide derivatives of 1,3,4-oxadiazoles have been optimized for antibacterial activity, with structures bearing a (piperidin-1-yl)sulfonyl moiety showing action against S. aureus and MRSA strains that was four times more potent than vancomycin mdpi.com.

Further extension from the 2-amino position via a linker is another successful strategy. A series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide (B32628) were synthesized and screened for enzyme inhibitory activity. These compounds, which feature an acetamide linker attached to a sulfur atom at the 2-position (a common bioisostere of the amino group), were found to be active against acetylcholinesterase nih.gov.

| Parent Scaffold | Modification at 2-Position | Resulting Compound Type | Observed Biological Activity |

|---|---|---|---|

| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole | Unsubstituted -NH₂ | 2-Amino-1,3,4-oxadiazole | Anticonvulsant nih.gov |

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole | N-arylation (-NH-(2,4-dimethylphenyl)) | N-Aryl-2-amino-1,3,4-oxadiazole | Anticancer nih.gov |

| N-(1,3,4-oxadiazol-2-yl)-benzamide | N-benzoylation with further substitution | N-Acyl-2-amino-1,3,4-oxadiazole | Antibacterial (MRSA) mdpi.com |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol | -S-CH₂-CO-NH-R | 2-Sulfanyl acetamide derivative | Acetylcholinesterase Inhibition nih.gov |

Role of the 1,3,4-Oxadiazole (B1194373) Core in Receptor/Enzyme Interactions

The 1,3,4-oxadiazole ring is not merely a scaffold but an active pharmacophoric element that plays a vital role in molecular recognition. Its distinct electronic and structural properties enable it to engage in crucial interactions within a receptor or enzyme active site.

The oxadiazole ring is a well-established bioisostere of amide and ester functionalities. nih.gov This substitution can improve metabolic stability and pharmacokinetic properties. The heterocycle's two nitrogen atoms and one oxygen atom are hydrogen bond acceptors. dergipark.org.tr This ability to form hydrogen bonds is a key factor in its pharmacological activity, allowing for specific and strong interactions with biological targets. nih.gov The nitrogen atoms, in particular, are considered stronger hydrogen bond acceptors than the oxygen atom. dergipark.org.tr

Furthermore, the 1,3,4-oxadiazole ring is an aromatic system that can participate in π-π stacking and other non-covalent interactions with aromatic amino acid residues in a binding pocket. The ring's inherent planarity helps to properly orient the substituents at the 2- and 5-positions, ensuring optimal placement for interaction with the target. researchgate.net The insertion of the electron-withdrawing 1,3,4-oxadiazole ring can also enhance π-electron delocalization across the molecule, which is important for electron transport and ligand-receptor interactions. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, bioisosteric modifications can be applied to all three key components.

Mechanistic Investigations of 5 Benzyl 1,3,4 Oxadiazol 2 Amine Derivatives

Identification of Specific Molecular Targets and Pathways

Research into 5-benzyl-1,3,4-oxadiazol-2-amine and its analogues has identified several key molecular targets and biological pathways through which these compounds exert their effects. The versatility of the 1,3,4-oxadiazole (B1194373) scaffold allows for its interaction with a wide range of biological molecules. nih.gov

Specific molecular targets identified for derivatives of this scaffold include:

Enzymes: A primary focus of investigation has been on enzyme inhibition. Targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathology of Alzheimer's disease. nih.govnih.govacs.orgresearchgate.net Monoamine oxidase B (MAO-B), a target for neurodegenerative diseases, has also been extensively studied. nih.gov Other identified enzyme targets include lipoxygenase (LOX), cyclooxygenase (COX-1 and COX-2), sirtuins (specifically SIRT2), and β-secretase 1 (BACE-1). nih.govnih.govacs.orgnih.gov For diabetes, targets like α-glucosidase and α-amylase have been noted. researchgate.net

Receptors and Proteins: The 2-amino-1,3,4-oxadiazole moiety has been recognized as a privileged structure for interacting with the ATP binding pockets of kinases, such as glycogen (B147801) synthase kinase 3β (GSK-3β). mdpi.com Additionally, derivatives have been designed as ligands for cannabinoid receptor CB1 and inhibitors of IκB kinase. mdpi.com In the context of cancer, the anti-apoptotic protein Bcl-2 has been identified as a direct molecular target. nih.gov

Pathways: The identified molecular targets suggest the involvement of these compounds in several critical pathways. Inhibition of AChE, BChE, and BACE-1, along with the modulation of Aβ aggregation, points to interference with the cholinergic and amyloidogenic pathways in Alzheimer's disease. acs.org The targeting of MAO-B is linked to the modulation of neurotransmitter levels in the brain. The inhibition of COX enzymes indicates a role in inflammatory pathways. nih.gov Furthermore, the ability of these derivatives to induce apoptosis and activate caspases highlights their involvement in programmed cell death pathways, which is particularly relevant for their anticancer effects. nih.gov Modulation of targets like peroxisome proliferator-activated receptor gamma (PPARγ) suggests an influence on pathways regulating glucose metabolism and insulin (B600854) sensitivity. researchgate.net

Enzyme Inhibition and Activation Studies (e.g., SIRT3)

The inhibitory activity of this compound derivatives against various enzymes has been a major area of research, providing insights into their mechanism of action.

Cholinesterases (AChE and BChE): Several studies have synthesized and screened derivatives for their ability to inhibit AChE and BChE. N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide (B32628) were found to be more active against AChE than BChE. nih.gov Another series of 2-(aralkylated/arylated/arenylatedthio) 5-benzyl-1,3,4-oxadiazoles showed weak to moderate inhibition of both enzymes. researchgate.netindexcopernicus.com Specifically, derivatives with 3-nitro and 4-nitrophenyl substitutions on the sulfur atom demonstrated the most promising inhibitory potential against both cholinesterases. indexcopernicus.com A series designed as multifunctional agents for Alzheimer's disease also showed good to moderate inhibition of human AChE (hAChE) and human BChE (hBChE). acs.org

Monoamine Oxidase B (MAO-B): Derivatives of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one were designed as selective MAO-B inhibitors. nih.gov Several compounds in this series proved to be highly potent and selective, with IC50 values in the low nanomolar range. nih.govacs.org The nitrile derivative, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one (compound 12a), was particularly noteworthy, with an IC50 of 1.4 nM for MAO-B and a selectivity index of over 71,400 when compared to MAO-A. nih.gov Kinetic analysis revealed that this compound acts as a competitive, slow, and tight-binding inhibitor of MAO-B. nih.gov

Sirtuins (SIRT1, SIRT2, SIRT3): While the user prompt specifically mentions SIRT3, a study on close analogues, 5-benzyl-1,3,4-thiadiazole-2-carboxamides, focused on SIRT2 inhibition. nih.gov Sirtuin 2 (SIRT2) has been identified as a potential drug target for neurodegenerative diseases and cancer. nih.gov In this study, a series of heteroaryl-2-carboxamide hybrids were screened against SIRT1, SIRT2, and SIRT3. The compounds ST29 and ST30 exhibited the best inhibition profiles against SIRT2 with IC50 values of 38.69 µM and 43.29 µM, respectively, and demonstrated excellent selectivity over SIRT1 and SIRT3. nih.gov

Other Enzymes: Derivatives of 5-benzyl-1,3,4-oxadiazole have also been screened against lipoxygenase (LOX), with some activity reported. nih.gov Additionally, hybrid compounds incorporating the 1,3,4-oxadiazole ring have shown selective inhibitory activity against COX-2. nih.gov

Receptor Binding Affinity and Selectivity Studies

Studies on this compound analogues have emphasized not just the potency of binding but also the selectivity for their intended molecular targets over other related proteins.

Molecular docking and in silico studies have provided evidence for the binding of the 2-amino-1,3,4-oxadiazole moiety within the ATP binding pocket of kinases like GSK-3β. mdpi.com The predicted hydrogen bond contacts involve the backbone of consecutive amino acids in the hinge region of the kinase, suggesting a specific and stable interaction. mdpi.com This highlights the potential of the 2-amino-1,3,4-oxadiazole system as a privileged structural element for interacting with ATP binding pockets. mdpi.com

High selectivity is a critical attribute for therapeutic agents. For MAO-B inhibitors, selectivity over MAO-A is essential to avoid side effects associated with non-selective inhibition. Derivatives of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one demonstrated remarkable selectivity. nih.gov Compound 12a, for instance, had an IC50 for MAO-A of >100,000 nM, resulting in a selectivity ratio (IC50 MAO-A / IC50 MAO-B) of over 71,400. nih.gov This high degree of selectivity is a key finding of the mechanistic investigation.

Similarly, for sirtuin inhibitors, selectivity among the different isoforms is highly desirable. The 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives ST29 and ST30 showed excellent selectivity for SIRT2 over both SIRT1 and SIRT3, which is crucial for probing the specific biological functions of SIRT2. nih.gov Molecular docking studies were performed to rationalize this observed selectivity, attributing it to specific interactions within the SIRT2 active site. nih.gov

Cellular and Molecular Pathway Modulations

The interaction of this compound derivatives with their molecular targets translates into the modulation of various cellular and molecular pathways.

Apoptosis and Cell Proliferation: In the context of cancer, derivatives have been shown to modulate pathways leading to cell death. Hybrid molecules of 1,3,4-oxadiazole and 5-fluorocytosine (B48100) were evaluated for their cytotoxic activity against several cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A-549) carcinoma. nih.gov Mechanistic studies for the most potent compounds revealed an induction of apoptosis, which was linked to the activation of caspase-3/7. nih.gov Furthermore, 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines were designed as inhibitors of the anti-apoptotic protein Bcl-2, directly targeting the intrinsic apoptosis pathway. nih.gov

Glucose Metabolism: Oxadiazole derivatives have been shown to modulate pathways related to diabetes. These compounds can improve glucose tolerance, enhance insulin sensitivity, and reduce fasting blood glucose levels. researchgate.net One of the proposed mechanisms is the increased glucose uptake by yeast cells, suggesting an effect on glucose transport mechanisms. researchgate.net

Neuroinflammation and Neurodegeneration: In models related to Alzheimer's disease, derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides. acs.org This is a critical pathological process in the disease, and its inhibition represents a key modulation of the amyloidogenic pathway. The inhibition of enzymes like COX and LOX also points to a modulation of inflammatory pathways that are often dysregulated in neurodegenerative disorders. nih.govnih.gov

Elucidation of Signaling Cascades Affected by this compound Analogues

The culmination of mechanistic investigations points to the influence of this compound analogues on several important signaling cascades.

The inhibition of protein kinases such as GSK-3β and IκB kinase directly implicates these compounds in the modulation of major signaling pathways. mdpi.com GSK-3β is a key regulator in numerous cascades, including insulin signaling and Wnt signaling. IκB kinase is central to the NF-κB signaling pathway, a critical mediator of inflammatory responses, cell survival, and proliferation.

By inhibiting SIRT2, a NAD+-dependent deacetylase, these compounds can affect a multitude of cellular processes that are regulated by post-translational modification of key proteins. nih.gov SIRT2's substrates include proteins involved in signaling, gene expression, and autophagy, indicating that its inhibition can have wide-ranging effects on these cascades. nih.gov

In cancer, the targeting of Bcl-2 and the subsequent activation of caspases demonstrate a clear impact on the apoptotic signaling cascade. nih.govnih.gov This is a fundamental mechanism for their anticancer activity.

Collectively, the research demonstrates that by engaging specific molecular targets like kinases, deacetylases, and key proteins in cell death pathways, these oxadiazole derivatives can trigger or inhibit entire signaling cascades, forming the basis of their observed biological activities.

Table of Mentioned Compounds

Computational Approaches in the Design and Optimization of 5 Benzyl 1,3,4 Oxadiazol 2 Amine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, such as a protein or enzyme. This technique is instrumental in elucidating the binding modes of 5-benzyl-1,3,4-oxadiazol-2-amine analogs and understanding the key molecular interactions that govern their biological activity.

Research on various 1,3,4-oxadiazole (B1194373) derivatives has demonstrated the utility of molecular docking in identifying crucial interactions. For instance, in the design of novel anticancer agents, molecular docking studies of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues against the colchicine (B1669291) binding site of tubulin (PDB ID: 1AS0) have been performed. One of the potent compounds, 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine, exhibited a strong binding affinity with a docking score of -7.295 kcal/mol. ctu.edu.vn The docking analysis revealed a significant hydrogen bond interaction with the Ala317 residue of the tubulin protein, providing a structural basis for its anticancer activity. ctu.edu.vn

Similarly, in the pursuit of new acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, docking studies of 5-aryl-1,3,4-oxadiazol-2-amines have shown that these compounds can effectively block the entry to the enzyme's gorge and catalytic site through non-covalent interactions. nih.gov The 1,3,4-oxadiazole ring itself is often involved in hydrogen bonding, a critical factor for stabilizing the ligand-receptor complex. nih.govnih.gov

The insights gained from molecular docking, such as the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking), are invaluable for the rational design of more potent and selective this compound analogs.

Table 1: Molecular Docking Data of Representative 1,3,4-Oxadiazole Analogs

| Compound/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | Tubulin | 1AS0 | -7.295 | Ala317 ctu.edu.vn |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Tubulin | 1SA0 | - | Cys241, Leu248, Ala250, Val238, Leu255, Ala316, Val318, Ala354, Ile378 nih.gov |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase | - | - | Blocks entry to enzyme gorge nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel, untested analogs of this compound.

For a series of 1,3,4-oxadiazol-2-one derivatives acting as fatty acid amide hydrolase (FAAH) inhibitors, 3D-QSAR studies have been successfully applied. medchemexpress.com These studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have generated models with good statistical parameters (CoMFA: Q² = 0.61, R² = 0.98; CoMSIA: Q² = 0.64, R² = 0.93). medchemexpress.com The contour maps generated from these models highlight the regions where steric bulk, electrostatic charge, and other properties should be modified to enhance the inhibitory activity. For instance, the CoMFA model indicated that both steric and electrostatic fields were significant for activity, with contributions of 54.1% and 45.9%, respectively. medchemexpress.com

In another study focused on influenza neuraminidase inhibitors, 2D-QSAR and 3D-QSAR models were developed for 5-benzyl-4-thiazolinone derivatives, a structurally related class. The models identified key molecular descriptors and spatial features that govern the inhibitory activity, providing a roadmap for designing new analogs with improved potency. The application of such QSAR models to a library of this compound analogs would enable the rapid in silico assessment of their potential activity before undertaking their synthesis.

Table 2: Statistical Parameters of a 3D-QSAR Model for 1,3,4-Oxadiazol-2-one FAAH Inhibitors

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Standard Error of Prediction | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.61 | 0.98 | - | Steric: 54.1%, Electrostatic: 45.9% medchemexpress.com |

| CoMSIA | 0.64 | 0.93 | 0.28 | Electrostatic: 34.6%, Steric: 23.9%, H-bond Donor: 23.4%, H-bond Acceptor: 18.0% medchemexpress.com |

De Novo Drug Design Methodologies for Novel Analogues

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or even from scratch. These methods are particularly useful for exploring new chemical space and generating innovative analogs of this compound that may not be conceived through traditional medicinal chemistry approaches.

Techniques like scaffold hopping can be employed to replace the core 1,3,4-oxadiazole ring or the benzyl (B1604629) moiety with other chemical groups that mimic the original structure's key interactions while offering improved properties. For example, the design of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines was inspired by the pharmacophore of known tubulin inhibitors, demonstrating a scaffold hopping approach. nih.gov

Fragment-based drug design is another de novo strategy where small molecular fragments that bind to the target are identified and then computationally linked together to create a larger, more potent molecule. While specific examples for this compound are not extensively documented, the principles of de novo design are broadly applicable to this scaffold to generate novel derivatives with potentially unique biological profiles.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the conformational changes and the stability of the binding interactions predicted by molecular docking. This technique is crucial for validating the docking poses and understanding the flexibility of both the ligand and the target's binding site.

For a potent anticancer analog, 5-(3,4,5-trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine, MD simulations were performed to study its interaction with tubulin. ctu.edu.vn The simulations revealed that the ligand remained stably bound within the colchicine binding site with only moderate local conformational changes (less than 1 Å), confirming the stability of the docked pose. ctu.edu.vn

In another study on benzimidazole-oxadiazole derivatives as VEGFR2 inhibitors, MD simulations were used to confirm the stability of the protein-ligand complexes. Such simulations are essential to ensure that the designed analogs of this compound form stable and long-lasting interactions with their intended biological targets, which is a prerequisite for therapeutic efficacy.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows for the rapid and cost-effective evaluation of thousands or even millions of molecules.

Virtual libraries of this compound analogs can be designed by systematically modifying the benzyl and amine substituents with a wide range of chemical groups. These libraries can then be screened against a specific target using techniques like molecular docking. For instance, a virtual screening of a library of 1,3,4-oxadiazole derivatives against tubulin led to the identification of several "hit" compounds with better docking scores than the reference compound, colchicine. nih.gov

Pharmacophore-based virtual screening is another powerful approach. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. Such a model can be generated based on a set of known active compounds and then used to screen large databases for molecules that match the pharmacophore. A study on tubulin inhibitors developed a five-featured pharmacophore model which was then used to screen over 30,000 1,3,4-oxadiazole derivatives, leading to the identification of 11 promising hits. nih.gov This highlights the efficiency of virtual screening in narrowing down a large chemical space to a manageable number of candidates for further experimental testing.

By designing and screening virtual libraries of this compound analogs, researchers can explore a vast chemical landscape and prioritize the synthesis and testing of compounds with the highest probability of success.

Future Perspectives and Translational Research

Development of Next-Generation Therapeutics Based on 5-Benzyl-1,3,4-oxadiazol-2-amine

The development of novel therapeutics centered around the this compound core is an active area of research. Scientists are focused on structural modifications to enhance the potency and selectivity of these compounds. mdpi.comuowasit.edu.iq By altering substituents on the benzyl (B1604629) ring and the amine group, researchers can fine-tune the pharmacological properties to target specific diseases more effectively. uowasit.edu.iq

One promising approach involves the creation of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores. researchgate.net This strategy aims to develop multifunctional agents that can modulate multiple biological pathways simultaneously, potentially leading to improved therapeutic outcomes and reduced side effects. openmedicinalchemistryjournal.com For instance, hybrid compounds incorporating the 1,3,4-oxadiazole (B1194373) ring have been designed as multitargeted therapeutics for complex conditions like Alzheimer's disease. nih.gov

Table 1: Examples of Next-Generation Therapeutics Research

| Therapeutic Target | Research Focus | Key Findings |

| Alzheimer's Disease | Development of multitargeted hybrids of N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazoles. nih.gov | Compounds exhibited significant inhibition of human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1), and demonstrated the ability to disassemble Aβ aggregation. nih.gov |

| Cancer | Design and synthesis of novel 1,3,4-oxadiazole derivatives bearing mercapto acetylamido phenyl/benzothiazoles. acs.org | Certain compounds induced apoptosis in lung cancer cell lines. acs.org |

| Cancer | Synthesis of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues. nih.gov | Specific derivatives showed substantial anticancer activity against various cell lines. nih.gov |

Strategies for Addressing and Overcoming Drug Resistance

The emergence of drug-resistant pathogens and cancer cells is a major challenge in healthcare. The 1,3,4-oxadiazole scaffold is being explored as a means to overcome this issue. researchgate.netopenmedicinalchemistryjournal.com Strategies to combat resistance include the development of derivatives with novel mechanisms of action that can bypass existing resistance pathways. openmedicinalchemistryjournal.com

Structural modifications of the this compound core are crucial in this endeavor. openmedicinalchemistryjournal.com By creating a diverse library of compounds, researchers can identify molecules that are effective against resistant strains. mdpi.com Hybridization of the 1,3,4-oxadiazole moiety with other heterocyclic pharmacophores is a promising approach to tackle drug resistance in both infectious diseases and cancer. researchgate.net

Potential in Combination Therapies with Existing Pharmacological Agents

The potential for using this compound derivatives in combination with existing drugs is a significant area of translational research. Combination therapies can offer synergistic effects, leading to enhanced efficacy and the ability to use lower doses of each drug, thereby reducing toxicity.

In cancer treatment, for example, 1,3,4-oxadiazole derivatives could be combined with established chemotherapeutic agents. Their ability to inhibit various enzymes and growth factors involved in cancer progression makes them attractive candidates for such combination regimens. mdpi.comresearchgate.net Similarly, in infectious diseases, combining a 1,3,4-oxadiazole-based antimicrobial with a conventional antibiotic could help combat resistant infections. mdpi.com

Exploration of Agricultural Applications (e.g., Herbicides, Insecticides, Fungicides)

Beyond medicine, the 1,3,4-oxadiazole scaffold has shown considerable promise in agriculture. mdpi.comresearchgate.net Derivatives of this heterocyclic system have demonstrated herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.netijper.org This has spurred research into their potential as novel plant protection agents. mdpi.comresearchgate.net

For instance, certain 1,3,4-oxadiazole derivatives have been found to be effective against fungal pathogens that cause significant crop damage, such as those affecting maize. frontiersin.org Research has shown that some of these compounds exhibit potent antifungal activity, even surpassing that of commercial fungicides in some cases. frontiersin.org The development of new pesticides based on the 1,3,4-oxadiazole structure could provide more effective and potentially safer alternatives to existing products. researchgate.net

Table 2: Research on Agricultural Applications of 1,3,4-Oxadiazole Derivatives

| Application | Pathogen/Pest | Key Findings |

| Fungicide | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum (maize pathogens) | Several synthesized 1,3,4-oxadiazole derivatives showed significant antifungal activities, with some outperforming the commercial fungicide carbendazim (B180503) against E. turcicum. frontiersin.org |

| Bactericide | Ralstonia solanacearum, Xanthomonas axonopodis pv. citri (plant bacterial pathogens) | A series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives exhibited high levels of antibacterial activity, showing potential as lead compounds for new bactericides. acs.org |

Emerging Research Areas for 1,3,4-Oxadiazole Scaffolds

The versatility of the 1,3,4-oxadiazole ring continues to open up new avenues of research. ijper.org Scientists are exploring its application in a wide range of therapeutic areas beyond the traditional focus on cancer and infectious diseases. uowasit.edu.iqijper.org

Emerging areas of investigation include the development of 1,3,4-oxadiazole derivatives as:

Anticonvulsants: The unique electronic and geometric properties of the 1,3,4-oxadiazole ring make it a candidate for the design of new drugs to treat epilepsy and other seizure disorders. uowasit.edu.iqnih.gov

Anti-inflammatory agents: These compounds are being investigated for their potential to treat a variety of inflammatory conditions. uowasit.edu.iq

Enzyme inhibitors: The 1,3,4-oxadiazole scaffold is a key component in the design of inhibitors for various enzymes, such as thymidine (B127349) phosphorylase, which is implicated in cancer progression. researchgate.netnih.gov

Materials Science: The electronic properties of 1,3,4-oxadiazoles have also led to their investigation in materials chemistry, for example, as electron-transport molecules in light-emitting devices. mdpi.com

The ongoing exploration of the 1,3,4-oxadiazole scaffold, including derivatives of this compound, promises to yield a new generation of molecules with significant therapeutic and agricultural impact.

Q & A

Basic: What are the common synthetic routes for 5-Benzyl-1,3,4-oxadiazol-2-amine?

Answer:

The compound is typically synthesized via cyclization of thiosemicarbazide precursors or through reactions involving aroyl chlorides. For example, substituted 1,3,4-oxadiazoles can be prepared by refluxing thiosemicarbazides in acidic media (e.g., H₂SO₄) to induce cyclization . Alternatively, aroyl chlorides react with 5-phenyl-1,3,4-oxadiazol-2-amine in tetrahydrofuran (THF) with pyridine as a catalyst, followed by purification via column chromatography and recrystallization . Methodological variations depend on the desired substituents and downstream applications.

Advanced: How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound derivatives?

Answer:

SAR studies involve systematic modifications of the benzyl group and oxadiazole core. For instance:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhances metabolic stability and binding affinity to target enzymes like acetylcholinesterase (AChE) .

- Linker Optimization : Varying the length and rigidity of linkers between the oxadiazole and aromatic rings can improve selectivity for cancer cell lines .

- Biological Assays : In vitro cytotoxicity assays (e.g., MTT) against cancer cells (e.g., HeLa, MCF-7) are paired with molecular docking to validate interactions with targets like tubulin or DNA topoisomerases .

Basic: What spectroscopic and crystallographic techniques characterize this compound?

Answer:

- NMR/IR : H and C NMR confirm proton environments and carbon frameworks, while IR identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

- X-ray Crystallography : Single-crystal studies reveal bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs). SHELX programs are standard for structure refinement, with data collected on diffractometers (e.g., Agilent Xcalibur Eos) .

Advanced: How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or assay conditions (e.g., pH, incubation time). Standardizing protocols (e.g., CLSI guidelines) reduces discrepancies .

- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results. Techniques like HPLC (>95% purity) and mass spectrometry are critical .

- Structural Confounders : Isosteric replacements (e.g., sulfur for oxygen in thiadiazoles) may alter activity. Comparative studies with controlled structural changes clarify SAR trends .

Advanced: What methodological challenges arise in crystallographic studies of this compound derivatives?

Answer:

- Crystal Quality : Needle-like crystals (e.g., 0.4 × 0.3 × 0.15 mm) may require optimization of solvent systems (e.g., DMF/water) and slow evaporation .

- Hydrogen Bonding : Weak N–H⋯N interactions complicate density map interpretation. High-resolution data (θ > 25°) and SHELXL refinement improve accuracy .

- Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement errors, critical for accurate bond-length measurements .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 6 months) confirm integrity .

Advanced: How do substitution patterns on the oxadiazole ring influence pharmacological properties?

Answer:

- Electron-Donating Groups : -NH₂ or -OCH₃ at the C5 position enhance antioxidant activity by stabilizing radical intermediates .

- Halogen Substituents : -Cl or -F at the benzyl position improve lipophilicity, enhancing blood-brain barrier penetration for CNS targets (e.g., MAO inhibitors) .

- Bulkier Groups : tert-Butyl or naphthyl substituents increase steric hindrance, reducing off-target interactions in anticancer assays .

Advanced: What strategies address scalability challenges in synthesizing this compound for preclinical trials?

Answer:

- Continuous Flow Synthesis : Reduces reaction times and improves yield consistency compared to batch methods .

- Green Chemistry : Solvent-free mechanochemical grinding or microwave-assisted reactions minimize waste .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring reproducibility at multi-gram scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。